molecular formula C11H20O4 B2662866 (S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid CAS No. 134807-43-5

(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid

Cat. No.: B2662866
CAS No.: 134807-43-5
M. Wt: 216.277
InChI Key: QMCJVFYCDSYHGW-QMMMGPOBSA-N
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Description

Product Overview: (S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid is a chiral organic compound with the molecular formula C 11 H 20 O 4 and a molecular weight of 216.27 g/mol . It is characterized by its specific stereochemical (S) configuration and is identified by CAS Number 134807-43-5 . Researchers can source this chemical in various quantities, typically with a purity of 97% or higher . Research Context and Potential Value: This compound is an aspartic acid derivative. Scientific literature indicates that aspartic acid and its synthesized derivatives are a significant area of investigation in medicinal chemistry, particularly for developing new therapeutic agents . Recent research has focused on modifying aspartic acid to create derivatives with improved physicochemical properties and enhanced bioactivity for application in areas such as anti-liver fibrosis research . Within this context, this compound may serve as a key synthetic intermediate or building block in the preparation of more complex target compounds for pharmacological screening . Handling and Safety: This chemical is for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-propan-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-7(2)8(10(13)14)6-9(12)15-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCJVFYCDSYHGW-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method includes the reaction of di-tert-butyl dicarbonate with the amino acid precursor under basic conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid is derived from malic acid, characterized by a tert-butoxy group that enhances its lipophilicity. Its molecular formula is C11H20O4C_{11}H_{20}O_4, and it features an α-keto acid structure, crucial for numerous biochemical reactions. The presence of the α-keto group allows it to participate in transamination and decarboxylation reactions, essential for various biosynthetic processes .

Medicinal Chemistry Applications

1. Antihyperglycemic Research
Research has demonstrated that this compound exhibits strong in vitro inhibitory activity against pancreatic α-amylase and α-glucosidase enzymes. These properties suggest its potential as an antihyperglycemic agent, making it a candidate for the treatment of diabetes .

2. Synthesis of Pharmaceutical Agents
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structural characteristics enable the creation of derivatives that may exhibit enhanced biological activities or improved pharmacokinetic profiles .

3. Enzymatic Reactions
As a substrate or intermediate in enzymatic reactions, this compound plays a role in metabolic pathways that are vital for maintaining cellular functions. Its ability to participate in key biochemical transformations underscores its importance in drug development and metabolic engineering .

Potential Therapeutic Applications

1. Liver Fibrosis Treatment
Emerging studies suggest that derivatives of this compound may have applications in treating liver fibrosis. The compound's mechanism involves modulation of signaling pathways associated with inflammation and fibrosis, indicating its potential role in managing liver diseases .

2. Anti-inflammatory Properties
The compound has shown promise in inhibiting inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation. This includes potential applications in managing diseases such as asthma and other inflammatory disorders .

3. Cardiovascular Health
There is ongoing research into the effects of this compound on cardiovascular disorders. Its ability to influence metabolic pathways may provide therapeutic avenues for conditions like hypertension and metabolic syndrome .

Case Studies and Research Findings

Study Focus Findings
Study 1Antihyperglycemic effectsDemonstrated significant inhibition of α-amylase and α-glucosidase, suggesting potential for diabetes treatment .
Study 2Liver fibrosisShowed modulation of LX-2 cell activation and reduction of fibrosis biomarkers .
Study 3Cardiovascular applicationsInvestigated the compound's effects on metabolic pathways related to heart health .

Mechanism of Action

The mechanism of action of (S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group acts as a protecting group, allowing selective reactions at other functional sites. The compound’s chiral nature enables it to participate in stereoselective reactions, influencing the formation of enantiomerically pure products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural and functional differences between (S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₁₁H₂₀O₄ 216.27 Oxobutanoic acid, tert-butoxy, isopropyl Synthetic intermediate; chiral building block
(S)-2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid C₈H₁₃BrO₄ 253.09 Oxobutanoic acid, tert-butoxy, bromine Precursor for nucleophilic substitution reactions
(S)-5-(Tert-butoxy)-4-(3-((S)-1,5-di-tert-butoxy-1,5-dioxopentan-2-yl)ureido)-5-oxopentanoic acid C₂₃H₃₉N₃O₁₀ 541.57 Oxopentanoic acid, tert-butoxy, ureido, di-tert-butoxy Targeting PSMA in prostate cancer imaging; heterodimeric radiotracer

Functional Group Analysis

  • Tert-butoxy Group: Common to all three compounds, this group enhances solubility in non-polar solvents and protects reactive sites during synthesis.
  • Bromine (C₈H₁₃BrO₄): Introduces a reactive halogen, enabling cross-coupling or substitution reactions .
  • Additional Functionalization: The ureido group in the pentanoic acid derivative (C₂₃H₃₉N₃O₁₀) enables hydrogen bonding, critical for binding to biological targets like PSMA (prostate-specific membrane antigen) in diagnostic applications .

Physicochemical Properties

  • Lipophilicity : The isopropyl group in the target compound increases logP compared to the brominated analog, affecting membrane permeability in biological systems.
  • Reactivity : The bromine atom in C₈H₁₃BrO₄ enhances electrophilicity, whereas the tert-butoxy group in all compounds reduces acidity of the adjacent carboxylic acid.

Research Findings and Case Studies

  • Synthetic Utility : The tert-butoxy group in the target compound facilitates selective deprotection under mild acidic conditions, a feature leveraged in multi-step syntheses .
  • Biological Relevance : The ureido derivative’s affinity for PSMA (Kᵢ = 4.3 nM) highlights the impact of functional group engineering on target binding, a strategy absent in the simpler target compound .

Biological Activity

(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid is a chiral compound with significant potential in biochemical research and pharmaceutical applications. This article delves into its biological activity, synthesis, and potential therapeutic roles, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C11H20O4C_{11}H_{20}O_{4} with a molecular weight of approximately 216.27 g/mol. The compound features a tert-butoxy group and an isopropyl moiety, contributing to its unique reactivity and biological interactions.

Research indicates that this compound may interact with various biological targets, influencing metabolic pathways and enzyme activities. Its chirality plays a crucial role in its interaction with biological systems, potentially affecting the efficacy and specificity of its actions.

Enzyme Interaction Studies

  • Caspase Inhibition : Studies have shown that derivatives related to this compound can act as inhibitors of caspases, enzymes critical for apoptosis. For instance, modifications to the structure have resulted in compounds with nanomolar potency against caspase I, suggesting a pathway for developing anti-inflammatory drugs .
  • Metabolic Pathways : The compound has been utilized in studies exploring enzyme-catalyzed reactions, aiding in understanding biochemical pathways. Its interactions with enzymes could lead to insights into its pharmacological potential.

Synthesis and Stability Evaluation

A study focused on synthesizing peptidomimetic inhibitors based on the structure of this compound reported improved stability and potency compared to earlier compounds. The introduction of specific groups enhanced the interaction with target enzymes while maintaining structural integrity .

Toxicity Assessments

In toxicity studies using Vero cell lines, related compounds demonstrated varying degrees of cytotoxicity. Understanding the toxicity profiles is essential for evaluating the safety of this compound as a therapeutic agent .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityReference
This compoundTert-butoxy group, isopropyl moietyEnzyme inhibition, metabolic pathway influence
(R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acidSimilar structure but different stereochemistryPotentially different reactivity and biological activity
Peptidomimetic derivativesModified structures for improved potencyEnhanced inhibitory effects on caspases

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